Molecular weight and physicochemical properties of 5-Amino-2-(oxetan-3-yloxy)benzamide
Molecular weight and physicochemical properties of 5-Amino-2-(oxetan-3-yloxy)benzamide
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 5-Amino-2-(oxetan-3-yloxy)benzamide
Introduction: A Modern Scaffold in Medicinal Chemistry
5-Amino-2-(oxetan-3-yloxy)benzamide is a small molecule of significant interest in contemporary drug discovery. Its structure marries three key motifs: a benzamide core, a primary aromatic amine, and a strategically placed oxetane ring. The benzamide structure is a well-established pharmacophore present in numerous approved drugs.[1][2] The oxetane moiety, however, represents a more modern design choice.[3] Oxetanes are increasingly utilized by medicinal chemists as "bioisosteres" for carbonyl groups or gem-dimethyl groups.[3][4] Their introduction can favorably modulate physicochemical properties by reducing lipophilicity and improving aqueous solubility while maintaining or enhancing biological activity.[5][6]
This guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-(oxetan-3-yloxy)benzamide, offering both calculated values and field-proven insights into their implications for drug development. We will explore the causality behind these properties and detail the standard experimental protocols for their empirical validation.
Molecular Identity and Weight
The foundational step in characterizing any potential drug candidate is to establish its precise molecular formula and weight. These values are fundamental to all subsequent analytical and stoichiometric calculations.
Molecular Formula: C₁₀H₁₂N₂O₃
Molecular Weight: 208.22 g/mol
The molecular weight of a compound is a critical parameter in the early stages of drug discovery and development.[7][8] A molecular weight under 500 Daltons is one of the key tenets of Lipinski's Rule of Five, a widely used guideline for predicting the oral bioavailability of a drug candidate.[9][10][11] At 208.22 g/mol , this compound sits comfortably within the "lead-like" chemical space (typically <300 Da), suggesting a favorable starting point for optimization with ample room for structural modifications without breaching the 500 Da limit associated with "drug-likeness".[7][9]
Structural Breakdown
A visual understanding of the molecule's functional groups is essential for predicting its chemical behavior.
Caption: Key functional groups of 5-Amino-2-(oxetan-3-yloxy)benzamide.
Core Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] For 5-Amino-2-(oxetan-3-yloxy)benzamide, we can predict these properties based on its structure, providing a strong hypothesis for empirical testing.
| Property | Predicted Value / Count | Implication in Drug Discovery |
| Molecular Weight (MW) | 208.22 g/mol | Excellent starting point; well within Lipinski's and lead-like guidelines.[7][9] |
| Lipophilicity (cLogP) | ~1.0 - 1.5 | Balanced polarity, suggesting good solubility without being overly hydrophilic, which can hinder membrane passage. |
| Aqueous Solubility | Moderate to High | The presence of multiple H-bond donors/acceptors and the basic amine suggest good solubility, especially at lower pH.[5][6] |
| Hydrogen Bond Donors (HBD) | 3 (Amine -NH₂, Amide -NH₂) | Well within the Lipinski guideline of ≤5.[10][13] |
| Hydrogen Bond Acceptors (HBA) | 4 (Amide C=O, Ether -O-, Oxetane -O-, Amine -N) | Well within the Lipinski guideline of ≤10.[10][13] |
| pKa (Basic) | ~3.5 - 4.5 (Aromatic Amine) | The aromatic amine is the primary basic center. Its pKa indicates it will be partially protonated at physiological pH.[14][15] |
| Polar Surface Area (TPSA) | ~81.7 Ų | Suggests good potential for cell permeability and oral absorption. |
Causality and Field Insights
-
Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment.[16] The calculated LogP (cLogP) is predicted to be relatively low. This is the result of a balance: the benzene ring is lipophilic, but this is counteracted by the polar amine, the amide, and particularly the oxetane ether moiety. The oxetane ring is a modern tool used to reduce the lipophilicity seen in analogous benzamides, often improving solubility and metabolic stability.[4][5]
-
Solubility: Aqueous solubility is critical for oral drug administration.[16] This molecule's favorable predicted solubility stems from its capacity for hydrogen bonding with water via its three H-bond donors and four acceptors. Furthermore, the basic aromatic amine can be protonated in acidic environments (like the stomach), forming a cation that dramatically increases aqueous solubility.[17]
-
pKa: The dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The primary basic center is the aromatic amine. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. Its predicted pKa of ~3.5-4.5 means that in the acidic environment of the stomach (pH 1-3), the compound will be predominantly protonated and highly soluble, while in the blood (pH 7.4), it will exist primarily in its neutral, more membrane-permeable form.
Drug-Likeness Assessment: Applying Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of simple molecular descriptors to forecast if a compound is likely to have poor oral absorption or permeation.[9][11][18]
Caption: Lipinski's Rule of Five analysis for the target compound.
As the analysis shows, 5-Amino-2-(oxetan-3-yloxy)benzamide passes all criteria of Lipinski's Rule of Five with zero violations. This profile strongly suggests that the compound possesses "drug-like" physicochemical properties conducive to good oral bioavailability.[9][10][13]
Standardized Experimental Protocols
While predictions are invaluable for initial assessment, empirical data is the gold standard. The following are high-level, standardized protocols for determining the key physicochemical properties of a novel compound like 5-Amino-2-(oxetan-3-yloxy)benzamide.
Workflow for Physicochemical Property Profiling
Caption: A typical workflow for the experimental profiling of key physicochemical properties.
1. Protocol: Aqueous Solubility (Kinetic Turbidimetric Method)
-
Principle: This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer, detected by an increase in light scattering (turbidity).
-
Methodology:
-
Preparation: A series of dilutions of the 10 mM DMSO stock solution are prepared in a 96-well plate.
-
Assay: An aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well. The plate is shaken for 1-2 hours at room temperature.
-
Detection: The turbidity of each well is measured using a plate reader capable of nephelometry or light scattering at a specific wavelength (e.g., 620 nm).
-
Analysis: The solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
-
-
Causality: This method is chosen for early-stage discovery due to its speed and low compound consumption. It provides a reliable estimate of solubility that guides initial structure-activity relationship (SAR) studies.[12]
2. Protocol: Lipophilicity (LogD at pH 7.4)
-
Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases: n-octanol and an aqueous buffer.
-
Methodology:
-
Preparation: A known concentration of the compound is dissolved in the aqueous buffer (pH 7.4). An equal volume of n-octanol (pre-saturated with buffer) is added.
-
Partitioning: The mixture is shaken vigorously for 1-3 hours to allow equilibrium to be reached, followed by centrifugation to separate the layers.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol layers is determined using a suitable analytical technique, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
-
Causality: This is the "gold standard" method for its directness and accuracy.[19] Measuring LogD at a physiological pH of 7.4 is more relevant for predicting in vivo behavior than LogP, as it accounts for the ionization state of the molecule.[16]
3. Protocol: pKa Determination (Potentiometric Titration)
-
Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pKa is determined from the inflection point of the resulting pH curve.
-
Methodology:
-
Preparation: A precise amount of the compound is dissolved in a water/co-solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of HCl (to find basic pKa's) or NaOH (for acidic pKa's). The pH is monitored continuously with a calibrated pH electrode.
-
Analysis: The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to accurately determine this point.
-
-
Causality: Potentiometric titration is a robust and accurate method for determining ionization constants.[19] The pKa is a fundamental property that influences solubility, lipophilicity, receptor binding, and metabolic stability, making its accurate determination essential.
Conclusion
5-Amino-2-(oxetan-3-yloxy)benzamide presents a highly promising profile from a physicochemical standpoint. Its low molecular weight, balanced lipophilicity, and excellent hydrogen bonding capacity, combined with a complete lack of violations of Lipinski's Rule of Five, mark it as a strong candidate for further investigation in a drug discovery program. The incorporation of the oxetane moiety is a key structural feature that likely contributes to these favorable properties. The predictive analysis outlined in this guide provides a solid, scientifically-grounded foundation for subsequent empirical validation using the standardized protocols described.
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